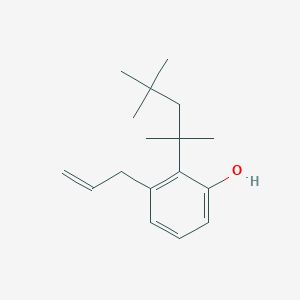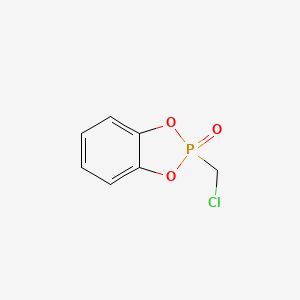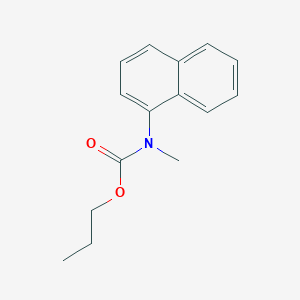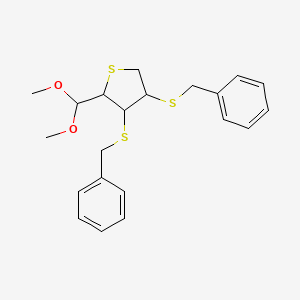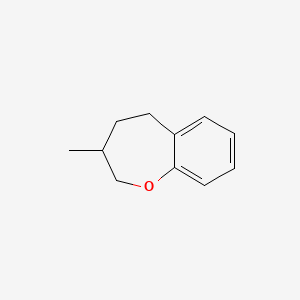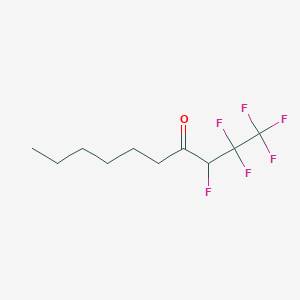
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene is an organic compound belonging to the class of cycloalkenes It features a cyclooctene ring with two chlorine atoms attached, one at the first carbon of the ring and the other at the first carbon of the propyl group attached to the second carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(1-chloropropyl)cyclooct-1-ene can be achieved through several methods. One common approach involves the chlorination of cyclooctene followed by the addition of a chloropropyl group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of cyclooctane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted cyclooctenes.
Oxidation: Formation of cyclooctanone or cyclooctanol derivatives.
Reduction: Formation of cyclooctane derivatives.
Scientific Research Applications
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(1-chloropropyl)cyclooct-1-ene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving nucleophilic substitution and oxidative processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(1-chloromethyl)cyclooct-1-ene
- 1-Chloro-2-(1-chloroethyl)cyclooct-1-ene
- 1-Chloro-2-(1-chlorobutyl)cyclooct-1-ene
Uniqueness
1-Chloro-2-(1-chloropropyl)cyclooct-1-ene is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
113684-00-7 |
|---|---|
Molecular Formula |
C11H18Cl2 |
Molecular Weight |
221.16 g/mol |
IUPAC Name |
1-chloro-2-(1-chloropropyl)cyclooctene |
InChI |
InChI=1S/C11H18Cl2/c1-2-10(12)9-7-5-3-4-6-8-11(9)13/h10H,2-8H2,1H3 |
InChI Key |
QYFGOCUQBUYGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(CCCCCC1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


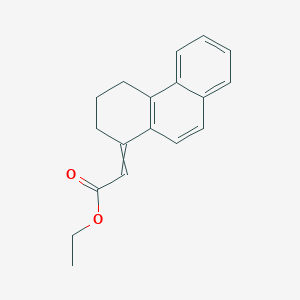
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
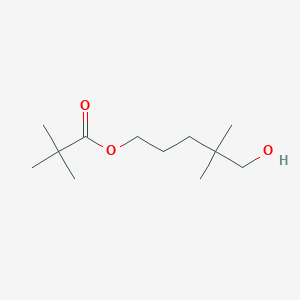
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
